2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile is a complex organic compound notable for its diverse applications in medicinal chemistry and material science. This compound features a unique structure that combines thiophene and pyridine moieties, which are known for their biological activity and utility in various chemical reactions.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. It is classified as a thienylpyridyl derivative, which is significant in the development of pharmaceuticals due to its biological properties.
The synthesis of 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile typically involves several steps:
The synthesis often employs techniques such as refluxing in organic solvents, use of bases like potassium carbonate, and monitoring reactions via thin-layer chromatography (TLC) to ensure completion. For example, the synthesis may involve using eosin Y as a photocatalyst under light irradiation to enhance reaction efficiency .
The molecular structure of 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile can be described as follows:
The molecular formula for this compound is CHNS, with a molecular weight of approximately 304.45 g/mol. The structural elucidation can be supported by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The compound can participate in various chemical reactions typical for nitriles and thioethers:
These reactions are often carried out under controlled conditions to optimize yield and selectivity. For instance, using specific solvents or catalysts can significantly influence the reaction pathway and product distribution .
The mechanism of action for compounds like 2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties, suggesting potential therapeutic uses .
The physical properties of this compound include:
Chemical properties include:
Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition behavior .
This compound has several applications in scientific research:
RCM-1 (2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile) represents a significant advancement in targeted molecular therapeutics due to its potent inhibition of Forkhead Box M1 (FOXM1), a transcription factor implicated in cellular proliferation and differentiation. With an effective concentration 50 (EC₅₀) of 0.72 μM in U2OS osteosarcoma cells, RCM-1 achieves biological activity through a dual mechanism: blocking nuclear localization of FOXM1 and enhancing its proteasomal degradation [1] [6]. This specificity disrupts FOXM1-mediated gene expression networks, which are critical in pathological processes such as carcinogenesis and airway remodeling. Unlike broad-spectrum kinase inhibitors, RCM-1's targeted action minimizes off-target effects, positioning it as a valuable chemical probe for oncology and respiratory disease research. The compound's efficacy extends to in vivo models, where it significantly reduces tumor growth in mouse xenografts of rhabdomyosarcoma (Rd76-9) and melanoma (B16-F10) at 20 mg/kg dosing regimens [6].
Table 1: Pharmacological Profile of RCM-1
| Parameter | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 424.58 g/mol | C₂₀H₁₂N₂OS₄ |
| EC₅₀ (FOXM1 Inhibition) | 0.72 μM | U2OS cells |
| In Vivo Efficacy | 20 mg/kg | Rd76-9 tumor xenograft model |
| Secondary Targets | STAT6, β-catenin | Downstream signaling modulation |
Although RCM-1 is not a direct modulator of Prostaglandin E2 (PGE₂), its therapeutic effects intersect with PGE₂-associated pathways through inhibition of FOXM1, a regulator of inflammatory responses. In murine models of asthma, RCM-1 suppresses interleukin-13 (IL-13)-induced signal transducer and activator of transcription 6 (STAT6) signaling, thereby reducing goblet cell metaplasia—a pathological feature of chronic airway diseases [1]. This indirectly influences tissue homeostasis, as STAT6 activation promotes expression of genes (Spdef, Foxa3) that drive aberrant epithelial differentiation [1].
The compound's pharmacological context shares parallels with dedicated PGE₂-enhancing agents like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors (e.g., SW033291). As demonstrated in type 2 diabetes mellitus (T2DM) models, 15-PGDH inhibition elevates PGE₂ levels, activating Prostaglandin E2 receptor subtype 4 (EP4) to ameliorate hepatic steatosis, endoplasmic reticulum stress, and insulin resistance [2] [7]. Similarly, RCM-1's amelioration of airway inflammation highlights how targeted transcription factor inhibition can achieve comparable functional outcomes to direct prostaglandin modulation—specifically, tissue regeneration and resolution of metaplasia. In contrast-induced acute kidney injury models, 15-PGDH inhibitors increase renal PGE₂, improving vasodilation and cellular viability [4] [7], underscoring the therapeutic convergence of disparate molecular strategies.
RCM-1 exemplifies the thienylpyridylthioacetamide pharmacophore, a structurally distinct chemotype characterized by multivalent thiophene attachments and a central nicotinonitrile scaffold. Its systematic name—2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile—reveals three key domains:
Table 2: Structural Components of RCM-1 and Their Roles
| Structural Domain | Chemical Substituent | Functional Role |
|---|---|---|
| Heterocyclic Core | 4,6-di(thiophen-2-yl)pyridine | Base for DNA/protein intercalation |
| Electron-Withdrawing Group | C₃-nitrile | Polar interactions with FOXM1 DNA-binding domain |
| Side Chain | 2-(thiophen-2-yl)thioacetamide | Solubility modulation and membrane permeability |
The pharmacophore's bioisosteric thiophene rings confer metabolic stability and facilitate hydrophobic pocket binding, while the ketone in the thioacetamide linker allows reversible covalent interactions with cysteine residues in target proteins. This architecture underpins RCM-1's selective FOXM1 inhibition, as molecular docking studies suggest occlusion of the FOXM1 DNA-binding domain by the planar thiophene-pyridine system [6]. Notably, the compound's crystalline form (CAS 339163-65-4) maintains stability in dimethyl sulfoxide solutions at 10 mM concentrations, which is critical for in vitro assays investigating goblet cell differentiation or β-catenin nuclear translocation [1] [6]. The structural complexity of this pharmacophore offers a template for developing next-generation inhibitors targeting dysregulated transcription factors in regenerative medicine.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6